molecular formula C10H12ClNO B12001639 2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride

2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride

Cat. No.: B12001639
M. Wt: 197.66 g/mol
InChI Key: CGAOZFACCISPAR-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride is an organic compound with the molecular formula C₁₀H₁₂ClNO. It is a derivative of cyclopentanone, where a pyridin-2-yl group is attached to the second carbon of the cyclopentanone ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride typically involves the following steps:

    Formation of the Cyclopentanone Intermediate: Cyclopentanone is reacted with a suitable pyridine derivative under controlled conditions.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

A common synthetic route involves the reaction of cyclopentanone with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of cyclopentanone and 2-bromopyridine are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as crystallization or distillation.

    Conversion to Hydrochloride: The purified product is treated with hydrochloric acid to obtain the hydrochloride salt, which is then dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The pyridinyl group can facilitate binding to specific sites, while the cyclopentanone moiety can undergo metabolic transformations, leading to active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)cyclohexan-1-one hydrochloride
  • 2-(Pyridin-3-yl)cyclopentan-1-one hydrochloride
  • 2-(Pyridin-4-yl)cyclopentan-1-one hydrochloride

Uniqueness

2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-pyridin-2-ylcyclopentan-1-one;hydrochloride

InChI

InChI=1S/C10H11NO.ClH/c12-10-6-3-4-8(10)9-5-1-2-7-11-9;/h1-2,5,7-8H,3-4,6H2;1H

InChI Key

CGAOZFACCISPAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C2=CC=CC=N2.Cl

Origin of Product

United States

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